molecular formula C9H12F2N4O4 B2946960 Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate CAS No. 2226181-82-2

Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate

Cat. No. B2946960
CAS RN: 2226181-82-2
M. Wt: 278.216
InChI Key: CHAVLTIFJCXERR-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Difluoromethylornithine carbamate, and it is a derivative of the amino acid ornithine. The synthesis method of this compound involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the inhibition of ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. This compound inhibits ODC by binding to its active site, thereby preventing the biosynthesis of polyamines. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, as well as the inhibition of the biosynthesis of polyamines. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate in lab experiments include its ability to inhibit cell growth and proliferation, as well as its potential use in cancer therapy and the treatment of parasitic infections. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate. One direction is to further investigate its potential use in cancer therapy and the treatment of parasitic infections. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate. The reaction takes place in the presence of a catalyst, such as triethylamine or 4-dimethylaminopyridine. The reaction yields this compound, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, and it is being studied for its potential use in cancer therapy. It has also been found to inhibit the growth of parasites, and it is being studied for its potential use in the treatment of parasitic infections. Additionally, it has been found to have anti-inflammatory properties, and it is being studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O4/c1-9(2,3)19-8(16)12-5-4-6(15(17)18)13-14(5)7(10)11/h4,7H,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAVLTIFJCXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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